C.I. Acid Brown 235
Description
C.I. Acid Brown 235 is a heterocyclic organic compound classified as an acid dye, primarily used in textile and leather industries for coloring protein-based fibers such as wool, silk, and nylon . Its CAS registry number is 12269-90-8, and it is marketed under alternative names including Dermacid Brown LDGR, Formo Brown TVD, and Triacor Brown DGR . As an acid dye, it typically contains sulfonic acid groups that enhance solubility in aqueous media and facilitate binding to positively charged substrates.
Properties
CAS No. |
12217-26-4 |
|---|---|
Molecular Formula |
C9H14O |
Synonyms |
C.I. Acid Brown 235 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
C.I. Acid Brown 235 is compared below with two structurally and functionally related acid dyes: C.I. Acid Brown 188 and C.I. Acid Brown 126 .
Table 1: Key Properties of this compound and Comparable Compounds
Structural and Functional Similarities
- C.I. Acid Brown 188 : Shares the heterocyclic organic classification with Acid Brown 235, suggesting comparable molecular frameworks. Both dyes are used in similar industrial applications, implying analogous fastness properties (e.g., wash and light resistance) and compatibility with protein fibers .
- C.I. Acid Brown 126 : While detailed data is lacking, its inclusion alongside Acid Brown 235 in indicates functional similarities in dyeing processes. Structural differences may arise from variations in substituent groups, which influence color shade and binding efficiency.
Divergences and Unique Characteristics
- Synthesis and Solubility : Acid Brown 235 and 188 lack explicit synthesis pathways in the evidence, but acid dyes generally require sulfonation or diazotization steps. Differences in sulfonic acid group numbers or positions could affect solubility and dyeing kinetics.
- Performance Metrics: No data on colorfastness or environmental impact is available, but reactive dyes like C.I. Reactive Brown 37 () highlight functional contrasts; reactive dyes form covalent bonds with substrates, whereas acid dyes rely on ionic interactions.
Research Findings and Limitations
- Application Context: Acid Brown 235, 188, and 126 fall under the broader category of acid dyes (), which are preferred for vibrant shades on natural fibers.
- Data Gaps : Physicochemical properties (e.g., molecular weight, λmax) and toxicological profiles remain undocumented in the provided evidence. Further research is needed to quantify their environmental persistence and biodegradability.
Q & A
Q. What spectroscopic and chromatographic techniques are optimal for characterizing the molecular structure of C.I. Acid Brown 235?
To determine the molecular structure, employ a combination of UV-Vis spectroscopy (to analyze chromophoric groups), Fourier-transform infrared spectroscopy (FTIR) (for functional group identification), and high-performance liquid chromatography (HPLC) (to assess purity and retention behavior). For nuclear magnetic resonance (NMR), use ¹H/¹³C NMR to resolve aromatic and aliphatic proton environments. Cross-validate results with mass spectrometry (e.g., ESI-MS ) for molecular weight confirmation. Ensure characterization protocols align with reproducibility standards for synthetic dyes .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Document experimental parameters rigorously:
- Precise stoichiometry (molar ratios of intermediates).
- Reaction conditions (temperature, pH, catalyst type/concentration).
- Purification methods (e.g., recrystallization solvents, column chromatography).
Include raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials. For known compounds, cite established synthetic routes; for modified methods, provide step-by-step protocols and purity validation metrics (e.g., ≥95% by HPLC) .
Q. What are the key considerations for assessing the dye’s solubility and stability in aqueous media?
Design experiments to measure:
- pH-dependent solubility (via gravimetric analysis across pH 2–12).
- Thermal stability (using TGA/DSC for decomposition thresholds).
- Photostability (expose samples to UV-Vis light and monitor degradation via absorbance kinetics).
Report uncertainties (e.g., ±0.5% for solubility measurements) and control variables (e.g., ionic strength, dissolved oxygen) to enhance comparability .
Advanced Research Questions
Q. How can conflicting data on the environmental toxicity of this compound be systematically analyzed?
Adopt a meta-analysis framework :
- Identify variables : Test organism (e.g., Daphnia magna vs. algae), exposure duration, metabolite profiling.
- Assess methodological consistency : Compare OECD guidelines vs. non-standard protocols.
- Apply statistical models : Use multivariate regression to isolate confounding factors (e.g., coexisting pollutants).
Publish raw datasets with metadata to enable reanalysis .
Q. What experimental designs are suitable for elucidating the degradation pathways of this compound under advanced oxidation processes (AOPs)?
Propose a multi-modal approach :
- Mechanistic studies : Use LC-MS/MS to identify intermediate degradation products.
- Kinetic modeling : Apply pseudo-first-order kinetics to hydroxyl radical (•OH) exposure rates.
- Quantum chemical calculations : Predict reactive sites via density functional theory (DFT).
Validate findings with controlled lab-scale reactors and real wastewater matrices .
Q. How can researchers resolve discrepancies in reported adsorption efficiencies of this compound on nanomaterials?
Conduct comparative adsorption studies with standardized parameters:
- Material characterization : BET surface area, zeta potential, XRD crystallinity.
- Isotherm models : Compare Langmuir vs. Freundlich fits across pH 3–10.
- Regeneration cycles : Test reusability (≥5 cycles) to assess practicality.
Publish full isotherm datasets and error margins to address reproducibility concerns .
Methodological Guidance for Data Presentation
- Tables : Include processed data (e.g., kinetic constants, R² values) in the main text; raw data (e.g., absorbance readings) in appendices .
- Figures : Label axes with SI units, annotate uncertainty bars, and use high-resolution spectra/chromatograms .
- Literature Review : Differentiate primary sources (e.g., synthesis protocols) from secondary interpretations (e.g., toxicity reviews) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
